molecular formula C19H14ClN3S2 B290007 16-(4-chlorophenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),4,9,11(15)-pentaene-6-thione

16-(4-chlorophenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),4,9,11(15)-pentaene-6-thione

Cat. No.: B290007
M. Wt: 383.9 g/mol
InChI Key: OKMZWAJRWDGGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including a chlorophenyl group, a cyclopentane ring, and a thieno-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halocarbonyl compounds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Its unique structure and reactivity make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno-pyrimidine derivatives and heterocyclic compounds with comparable structures, such as:

Uniqueness

What sets 10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-4(7H)-thione apart is its specific combination of functional groups and ring systems, which confer unique reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H14ClN3S2

Molecular Weight

383.9 g/mol

IUPAC Name

16-(4-chlorophenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),4,9,11(15)-pentaene-6-thione

InChI

InChI=1S/C19H14ClN3S2/c1-9-21-16-15-14(10-5-7-11(20)8-6-10)12-3-2-4-13(12)23-19(15)25-17(16)18(24)22-9/h5-8H,2-4H2,1H3,(H,21,22,24)

InChI Key

OKMZWAJRWDGGKX-UHFFFAOYSA-N

SMILES

CC1=NC(=S)C2=C(N1)C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=NC(=S)C2=C(N1)C3=C(C4=C(CCC4)N=C3S2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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